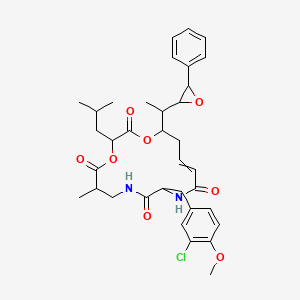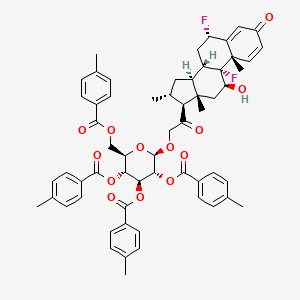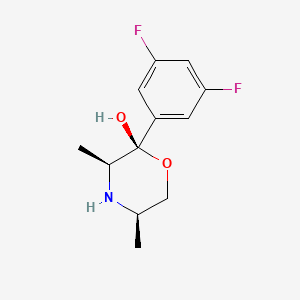
Manifaxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manifaxine, also known by its developmental code name GW-320,659, is a norepinephrine–dopamine reuptake inhibitor developed by GlaxoSmithKline. It was created through structural modification of radafaxine, an isomer of hydroxybupropion and one of the active metabolites of bupropion . This compound was researched for the treatment of attention deficit hyperactivity disorder (ADHD) and obesity and was found to be safe, reasonably effective, and well-tolerated for both applications .
Preparation Methods
The synthesis of Manifaxine involves several key steps:
Grignard Reaction: The reaction between 3,5-difluorobenzonitrile and ethylmagnesium bromide produces 3,5-difluoropropiophenone.
Halogenation: Molecular bromine is used to halogenate the alpha-keto position, resulting in 2-bromo-3’,5’-difluoropropiophenone.
Intermolecular Ring Formation: The final step involves the formation of the morpholine ring with DL-Alaninol (2-Aminopropanol), completing the synthesis of this compound.
Chemical Reactions Analysis
Manifaxine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify its functional groups.
Scientific Research Applications
Manifaxine has been explored for several scientific research applications:
Chemistry: Its unique structure makes it a subject of interest in synthetic organic chemistry.
Biology: this compound’s role as a norepinephrine–dopamine reuptake inhibitor has implications in neurobiology.
Medicine: It was researched for treating ADHD and obesity, showing promise in clinical trials.
Mechanism of Action
Manifaxine exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, increasing their levels in the synaptic cleft. This action enhances neurotransmission and is believed to contribute to its therapeutic effects in treating ADHD and obesity. The molecular targets include norepinephrine and dopamine transporters, which are crucial for its mechanism of action .
Comparison with Similar Compounds
Manifaxine is compared with other norepinephrine–dopamine reuptake inhibitors such as:
Radafaxine: An isomer of hydroxybupropion and a precursor to this compound.
Bupropion: A well-known antidepressant and smoking cessation aid.
Properties
CAS No. |
135306-42-2 |
|---|---|
Molecular Formula |
C12H15F2NO2 |
Molecular Weight |
243.25 g/mol |
IUPAC Name |
(2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol |
InChI |
InChI=1S/C12H15F2NO2/c1-7-6-17-12(16,8(2)15-7)9-3-10(13)5-11(14)4-9/h3-5,7-8,15-16H,6H2,1-2H3/t7-,8+,12-/m1/s1 |
InChI Key |
OZGPVYJHWWPEFT-RGNHYFCHSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@]([C@@H](N1)C)(C2=CC(=CC(=C2)F)F)O |
Canonical SMILES |
CC1COC(C(N1)C)(C2=CC(=CC(=C2)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


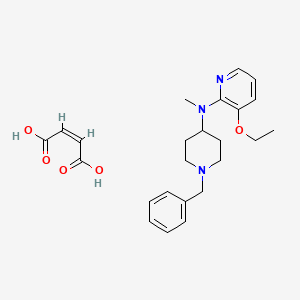

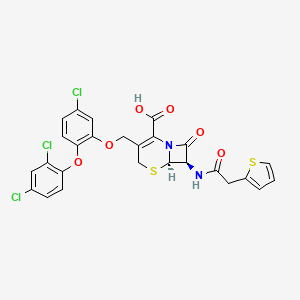
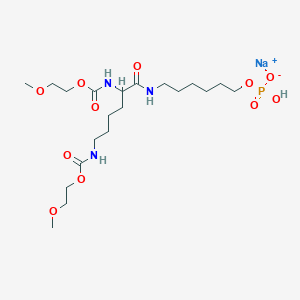
![3-[[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10837236.png)
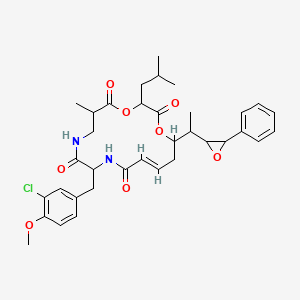
![(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B10837252.png)
![2-ethyl-2-[4-[[4-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]butanoic acid](/img/structure/B10837256.png)
![(E)-but-2-enedioic acid;3-[[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl-methylamino]methyl]-4-methoxy-2,5,6-trimethylphenol](/img/structure/B10837259.png)
![S-(fluoromethyl) (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate](/img/structure/B10837273.png)
![2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10837278.png)
![Sodium;9-carboxy-6-[2-(dimethylamino)ethylcarbamoyl]-10-methoxybenzo[a]phenazin-5-olate](/img/structure/B10837284.png)
